

A Comparative Guide to NP213 (TFA) and Other Antifungal Peptides

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antifungal peptide NP213 (TFA) with other prominent antifungal peptides. The information presented is supported by experimental data to aid in the evaluation of these compounds for research and drug development purposes.

Introduction to NP213 (TFA)

NP213, also known as Novexatin®, is a novel synthetic, cyclic antimicrobial peptide (AMP) designed for the topical treatment of onychomycosis, a fungal nail infection.[1][2] It is derived from host defense peptides (HDPs), which are key components of the innate immune system. [1][2] NP213 is a water-soluble, fungicidal peptide that effectively penetrates human nail tissue. [1][2] Its primary mechanism of action involves targeting and disrupting the fungal cytoplasmic membrane, leading to cell death.[1][3][4] This membrane-lytic activity is rapid and dependent on the peptide's positive charge.[5][6]

Quantitative Comparison of Antifungal Activity

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of NP213 (TFA) and other selected antifungal peptides against common fungal pathogens, Candida and Trichophyton species. MIC is a key indicator of a peptide's potency, representing the lowest concentration that inhibits the visible growth of a microorganism.



Peptide Class	Specific Peptide	Fungal Species	MIC Range	Reference
Synthetic Peptide	NP213 (TFA)	Candida spp. (122 isolates)	1-2 μg/mL (median MIC100)	[3]
Trichophyton rubrum	16–32 mg/L (in human nail keratin medium)	[3]		
Trichophyton spp.	<100 to 4,000 mg/liter	[5]		
Defensins	Plant Defensins	Candida spp.	2.5–10 μM	[7]
Trichophyton rubrum	5–20 μΜ	[7]		
θ-Defensins (e.g., RTD-1)	Candida albicans (drug-resistant)	1.5 to 25 μg/ml	[8]	
Cathelicidins	LL-37	Candida spp.	>64 μM (for most isolates)	[9]
Trichophyton rubrum	12.5 μΜ	[10]		
Trichophyton mentagrophytes	12.5 μΜ	[10]		
Lactoferrins	hLf(1-11)	Candida spp.	>12.5 μg/mL	[11]
Lactoferrin	Candida albicans	10 μg/ml	[12]	
Candida glabrata	10 μg/ml	[12]		
Candida tropicalis	10 μg/ml	[12]		

Mechanism of Action: A Focus on Membrane Disruption





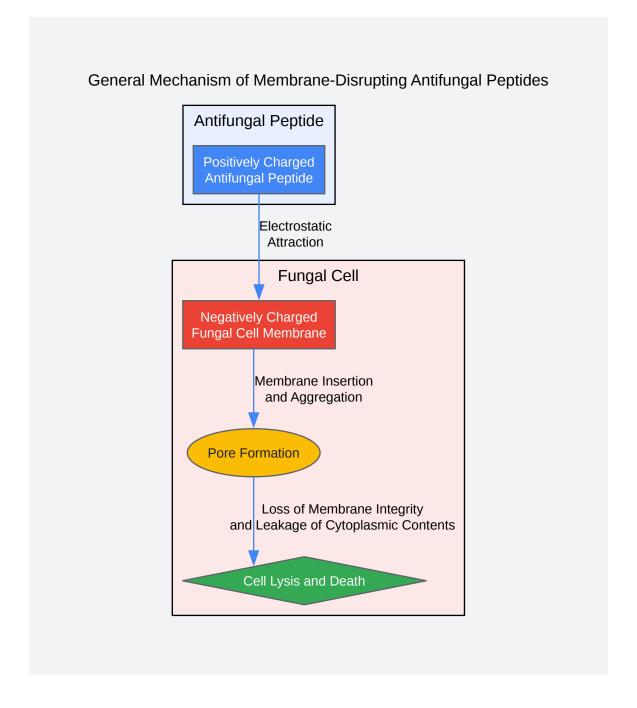


The primary mode of action for NP213 and many other cationic antifungal peptides is the disruption of the fungal cell membrane. This process can be visualized as a series of steps:

- Electrostatic Attraction: The positively charged peptide is attracted to the negatively charged components of the fungal cell membrane.
- Membrane Insertion: The peptide inserts itself into the lipid bilayer.
- Pore Formation: The accumulation of peptides leads to the formation of pores or channels in the membrane. This can occur through various models, including the "barrel-stave," "toroidal pore," or "carpet" models.
- Cell Lysis: The formation of these pores disrupts the membrane's integrity, leading to the leakage of essential intracellular contents and ultimately, cell death.

Transmission electron microscopy studies have confirmed that NP213 causes lysis of the fungal plasma membrane without affecting the cell wall.[1]





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Mechanism of antifungal peptide action.

Experimental Protocols

The following is a detailed methodology for determining the Minimum Inhibitory Concentration (MIC) of antifungal peptides using the broth microdilution method, based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.

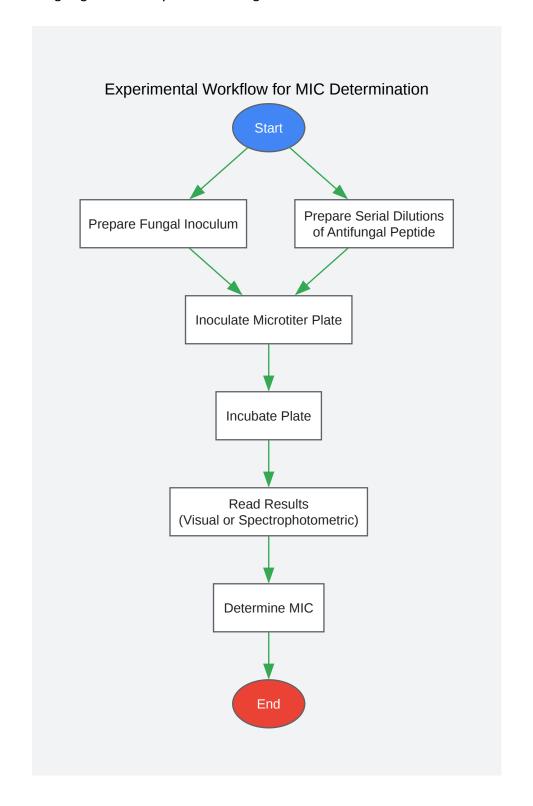


Broth Microdilution Assay for Antifungal Susceptibility Testing

- 1. Preparation of Fungal Inoculum:
- Fungal strains are cultured on an appropriate agar medium (e.g., Sabouraud Dextrose Agar for Candida and Trichophyton).
- Colonies are harvested and suspended in sterile saline or phosphate-buffered saline (PBS).
- The suspension is adjusted to a specific turbidity, corresponding to a known concentration of fungal cells (e.g., using a spectrophotometer or McFarland standards).
- The final inoculum is prepared by diluting the adjusted suspension in the test medium (e.g., RPMI-1640) to the desired concentration.
- 2. Preparation of Antifungal Peptide Dilutions:
- A stock solution of the antifungal peptide is prepared in a suitable solvent (e.g., sterile deionized water or a buffer).
- Serial twofold dilutions of the peptide are made in a 96-well microtiter plate using the appropriate test medium.
- 3. Inoculation and Incubation:
- Each well of the microtiter plate containing the peptide dilutions is inoculated with the prepared fungal suspension.
- Control wells are included: a growth control (fungal inoculum without peptide) and a sterility control (medium without inoculum).
- The plates are incubated at a specified temperature (e.g., 35°C) for a defined period (e.g., 24-48 hours), depending on the fungal species.
- 4. Determination of MIC:



- After incubation, the plates are examined visually or with a spectrophotometer to determine fungal growth.
- The MIC is defined as the lowest concentration of the peptide that causes a significant inhibition of fungal growth compared to the growth control.





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